4,4-Isopropylidenediphenoxyaceticacid

Description

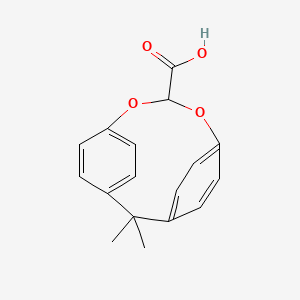

Structure

3D Structure

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

2,2-dimethyl-7,9-dioxatricyclo[8.2.2.23,6]hexadeca-1(12),3(16),4,6(15),10,13-hexaene-8-carboxylic acid |

InChI |

InChI=1S/C17H16O4/c1-17(2)11-3-7-13(8-4-11)20-16(15(18)19)21-14-9-5-12(17)6-10-14/h3-10,16H,1-2H3,(H,18,19) |

InChI Key |

GWBKPRMIZMJPBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=C(C=C2)OC(OC3=CC=C1C=C3)C(=O)O)C |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation and Characterization of 4,4 Isopropylidenediphenoxyaceticacid

Spectroscopic Approaches to Molecular Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides unparalleled insight into molecular structure. By analyzing the absorption, emission, or scattering of radiation by a molecule, detailed information about its atomic composition, connectivity, and the nature of its chemical bonds can be obtained. For a molecule with the complexity of 4,4'-Isopropylidenediphenoxyacetic acid, a combination of nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques is required for an unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Heteronuclear Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in a molecule.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 4,4'-Isopropylidenediphenoxyacetic acid provides key insights into its proton environments. The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid groups, and the methyl protons of the isopropylidene group. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the adjacent functional groups.

Predicted ¹H NMR Data for 4,4'-Isopropylidenediphenoxyacetic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) | 2H |

| Aromatic (ortho to -OCH₂) | ~6.8-7.0 | Doublet | 4H |

| Aromatic (ortho to -C(CH₃)₂) | ~7.1-7.3 | Doublet | 4H |

| Methylene (-OCH₂-) | ~4.6 | Singlet | 4H |

| Isopropylidene (-C(CH₃)₂-) | ~1.6 | Singlet | 6H |

This data is predicted and may vary from experimental values.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

Predicted ¹³C NMR Data for 4,4'-Isopropylidenediphenoxyacetic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~175 |

| Aromatic (C -O) | ~155 |

| Aromatic (C -C(CH₃)₂) | ~145 |

| Aromatic (ortho to -OCH₂) | ~115 |

| Aromatic (ortho to -C(CH₃)₂) | ~128 |

| Methylene (-OC H₂-) | ~65 |

| Isopropylidene (-C (CH₃)₂) | ~42 |

| Isopropylidene (-C(C H₃)₂) | ~31 |

This data is predicted and may vary from experimental values.

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For 4,4'-Isopropylidenediphenoxyacetic acid, COSY would show correlations between the adjacent aromatic protons on the same phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is an essential experiment for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecular structure. For instance, it would show a cross-peak between the signal for the methylene protons and the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. In the case of 4,4'-Isopropylidenediphenoxyacetic acid, HMBC would show correlations from the methyl protons of the isopropylidene group to the quaternary carbon of the same group and to the adjacent aromatic carbons. It would also show correlations from the methylene protons to the carbons of the aromatic ring and to the carboxylic acid carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational energy levels of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic spectrum that is unique to the molecule, often referred to as a "molecular fingerprint."

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The predicted FTIR spectrum of 4,4'-Isopropylidenediphenoxyacetic acid would exhibit characteristic absorption bands corresponding to the various functional groups in its structure.

Predicted FTIR Absorption Bands for 4,4'-Isopropylidenediphenoxyacetic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (isopropyl & methylene) |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1240 | C-O stretch | Aryl ether |

| ~1180 | C-O stretch | Carboxylic acid |

This data is predicted and may vary from experimental values.

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H tend to give strong signals in FTIR, non-polar bonds and symmetric vibrations, such as the C-C bonds of the aromatic rings and the isopropylidene group, often produce strong signals in Raman spectra.

Predicted Raman Shifts for 4,4'-Isopropylidenediphenoxyacetic acid

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (isopropyl & methylene) |

| ~1610 | C=C stretch | Aromatic ring (symmetric) |

| ~1350 | C-H bend | Aliphatic |

| ~830 | Ring breathing | p-disubstituted benzene (B151609) |

| ~750 | C-C stretch | Isopropylidene |

This data is predicted and may vary from experimental values.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 4,4'-Isopropylidenediphenoxyacetic acid. Through ionization and subsequent analysis of mass-to-charge ratios, it provides a wealth of information regarding the molecule's elemental makeup and the connectivity of its constituent atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4,4'-Isopropylidenediphenoxyacetic acid, with a molecular formula of C₁₉H₂₀O₆, the theoretical monoisotopic mass is 344.12598 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), can measure this mass with precision in the parts-per-million (ppm) range, which serves to confirm the elemental composition and distinguish it from other potential isobaric compounds. The technique can be performed in both positive and negative ion modes, detecting various adducts.

Table 1: Predicted HRMS Data for 4,4'-Isopropylidenediphenoxyacetic acid Adducts

| Adduct Form | Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₉H₂₁O₆]⁺ | 345.13326 |

| [M+Na]⁺ | [C₁₉H₂₀O₆Na]⁺ | 367.11520 |

| [M-H]⁻ | [C₁₉H₁₉O₆]⁻ | 343.11870 |

| Data sourced from predicted values. uni.lu |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. core.ac.uknih.govnih.gov For 4,4'-Isopropylidenediphenoxyacetic acid, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a roadmap of the molecule's structure.

While specific experimental MS/MS data for this exact compound is not detailed in the provided results, logical fragmentation pathways can be proposed based on its chemical structure and known fragmentation patterns of similar compounds like Bisphenol A (BPA). nih.govresearchgate.net Key fragmentation would likely include:

Loss of Carboxymethyl Group: Cleavage of the ether bond resulting in the loss of a carboxymethyl radical (•CH₂COOH) or acetic acid (CH₃COOH).

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid functional groups.

Isopropylidene Bridge Cleavage: Fragmentation at the isopropylidene bridge, characteristic of BPA and its derivatives, often involving the loss of a methyl group (CH₃) or the cleavage of the bond connecting the two phenyl rings. researchgate.net

Table 2: Proposed MS/MS Fragmentation of 4,4'-Isopropylidenediphenoxyacetic acid ([M-H]⁻, m/z 343.12)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 343.12 | 299.13 | CO₂ | Loss of carbon dioxide from one carboxyl group. |

| 343.12 | 285.11 | C₂H₂O₂ | Loss of a ketene (B1206846) group from a carboxylate. |

| 343.12 | 227.07 | C₅H₆O₃ | Cleavage involving loss of a phenoxyacetic acid moiety. |

| 227.07 | 212.05 | CH₃ | Loss of a methyl radical from the isopropylidene bridge of a BPA-like fragment. thermofisher.com |

Electronic Absorption and Fluorescence Spectroscopy for Aromatic Chromophore Characterization

Electronic spectroscopy provides insight into the electronic transitions within a molecule, particularly the aromatic systems that act as chromophores.

The structure of 4,4'-Isopropylidenediphenoxyacetic acid contains two phenyl rings, which constitute its primary chromophores. UV-Vis absorption spectroscopy is used to study the π → π* electronic transitions within these aromatic rings. The substitution of the benzene rings with auxochromes (the ether and alkyl groups) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The absorption spectrum would likely exhibit characteristic bands in the ultraviolet region.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. documentsdelivered.com Aromatic compounds are often fluorescent. Upon excitation at a wavelength corresponding to an absorption band, 4,4'-Isopropylidenediphenoxyacetic acid would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence emission and excitation spectra can provide further information about the electronic structure and the molecular environment. researchgate.netresearchgate.net

Diffraction Techniques for Crystalline Structure and Conformational Analysis

Single-Crystal X-ray Diffraction for Atomic Connectivity and Stereochemical Assignment

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. springernature.comrigaku.com This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For 4,4'-Isopropylidenediphenoxyacetic acid, an SC-XRD analysis would provide unambiguous confirmation of its atomic connectivity. It would also reveal detailed conformational information, such as the torsion angles of the phenoxyacetic acid groups relative to each other and the geometry of the isopropylidene bridge. This data is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid groups.

Table 3: Representative Data Obtained from Single-Crystal XRD Analysis

| Parameter | Description | Example Value |

| Crystal System | The crystal system to which the unit cell belongs (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 13.2, b = 10.3, c = 7.5 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 102.2, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 995.4 |

| Z | The number of molecules per unit cell. | 2 |

| Note: The values presented are illustrative examples based on similar structures and not experimental data for the title compound. rsc.org |

Powder X-ray Diffraction for Polymorphic Studies and Crystallinity Determination

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing polycrystalline materials. nih.gov It is particularly important in pharmaceutical sciences for identifying different crystalline forms, or polymorphs, of a substance. rigaku.comparticle.dk Polymorphs are chemically identical but have different crystal structures, which can lead to significant differences in physical properties like solubility and stability. bibliotekanauki.pl

A PXRD experiment involves exposing a powdered sample to X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting pattern is a unique "fingerprint" for a specific crystalline phase. nih.gov By comparing the experimental PXRD pattern of 4,4'-Isopropylidenediphenoxyacetic acid to reference patterns, one can identify the specific polymorph present. Furthermore, PXRD can be used to determine the degree of crystallinity in a sample, distinguishing between ordered crystalline material and disordered amorphous content. The technique is also essential for monitoring the stability of a solid form, as it can detect conversions from one polymorph to another. particle.dkresearchgate.net

Chiroptical Methods for Stereochemical Assignment (If Stereoisomers or Derivatives are Relevant)

While 4,4'-Isopropylidenediphenoxyacetic acid itself is not chiral, the formation of chiral derivatives or the presence of stereoisomers in related compounds would necessitate the use of chiroptical methods for the unambiguous assignment of their absolute configuration. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the stereochemistry of chiral molecules. nih.govencyclopedia.pub It measures the difference in absorption of left and right circularly polarized light by a sample in the UV-Vis region. encyclopedia.pub While the two enantiomers of a chiral substance will have identical UV-Vis absorption spectra, their ECD spectra will be mirror images of each other. encyclopedia.pub

For a chiral derivative of 4,4'-Isopropylidenediphenoxyacetic acid, ECD analysis would involve dissolving the sample in a suitable solvent and recording the spectrum. The resulting spectrum, characterized by positive or negative Cotton effects, provides a unique fingerprint of the molecule's three-dimensional structure. The experimental spectrum is then typically compared with quantum-mechanical calculations of the predicted ECD spectra for all possible stereoisomers. encyclopedia.pub A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the chiral center(s). The intensity of the ECD signal is also proportional to the enantiomeric excess of the sample. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. bruker.com VCD provides detailed information about the stereochemical and conformational properties of chiral molecules in solution. bruker.comnih.gov

In the analysis of a chiral derivative of 4,4'-Isopropylidenediphenoxyacetic acid, the VCD spectrum would be recorded in the mid-infrared region. Each stereoisomer would produce a unique VCD spectrum. Similar to ECD, the assignment of absolute configuration is typically achieved by comparing the experimental VCD spectrum with the results of quantum chemical calculations for the possible stereoisomers. nih.gov VCD can be particularly sensitive to the conformation of flexible molecules, providing insights into their preferred shapes in solution. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of 4,4'-Isopropylidenediphenoxyacetic acid and for separating it from any impurities or related isomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like 4,4'-Isopropylidenediphenoxyacetic acid. The purity of commercially available 4,4'-Isopropylidenediphenoxyacetic acid is often stated as 98% as determined by HPLC. myskinrecipes.com

The method involves injecting a solution of the compound onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components over time, producing a chromatogram. The area of the peak corresponding to 4,4'-Isopropylidenediphenoxyacetic acid relative to the total area of all peaks provides a measure of its purity.

A typical reversed-phase HPLC method for the purity analysis of 4,4'-Isopropylidenediphenoxyacetic acid might employ the following conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid) |

| Gradient | Isocratic or gradient elution depending on the impurity profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm or 275 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents a hypothetical, yet typical, set of HPLC parameters for the analysis of 4,4'-Isopropylidenediphenoxyacetic acid.

Gas Chromatography (GC) for Volatile Derivative Characterization

Gas Chromatography (GC) is a high-resolution analytical technique suitable for volatile and thermally stable compounds. Due to its carboxylic acid groups, 4,4'-Isopropylidenediphenoxyacetic acid is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the carboxylic acid groups into less polar and more volatile ester groups. d-nb.info

This derivatization is typically achieved by reacting the compound with an alkylating or silylating agent. For instance, methylation using diazomethane (B1218177) or trimethylsilyldiazomethane, or silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed. d-nb.infonih.gov The resulting volatile derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the derivative and any related volatile impurities. nih.gov

The choice of derivatizing reagent can influence the chromatographic behavior and mass spectral fragmentation of the resulting derivative.

| Derivatizing Reagent | Derivative Formed | Key Characteristics of Derivative |

| Trimethylsilyldiazomethane | Methyl ester | Increases volatility; common and effective |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | Increased volatility and thermal stability; characteristic mass spectral fragmentation |

| Pentafluorobenzyl bromide | Pentafluorobenzyl (PFB) ester | Increases volatility; useful for electron capture detection (ECD) for high sensitivity |

This table outlines potential derivatization strategies for the GC analysis of 4,4'-Isopropylidenediphenoxyacetic acid.

Synthetic Strategies for 4,4 Isopropylidenediphenoxyaceticacid

Classical Organic Synthesis Approaches

Traditional methods for synthesizing 4,4'-Isopropylidenediphenoxyacetic acid rely on well-established organic reactions. These approaches are often characterized by their straightforward procedures and the use of readily available starting materials.

Williamson Ether Synthesis in the Context of Diphenolic Precursors

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is particularly well-suited for the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific synthesis, the diphenolic precursor, 4,4'-Isopropylidenediphenol (Bisphenol A), serves as the starting alcohol.

The reaction proceeds by first treating Bisphenol A with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding diphenoxide salt. gordon.edumiracosta.edu This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkyl halide, typically an α-haloacetic acid derivative like sodium chloroacetate (B1199739). gordon.edu The use of chloroacetic acid or its salt allows for the direct introduction of the acetic acid moieties onto the phenolic oxygen atoms. gordon.edu The reaction is generally heated to ensure a reasonable reaction rate. gordon.edu

A general representation of this reaction is as follows:

Step 1: Deprotonation of Bisphenol A: (CH₃)₂C(C₆H₄OH)₂ + 2 NaOH → (CH₃)₂C(C₆H₄ONa)₂ + 2 H₂O

Step 2: Nucleophilic Substitution with Sodium Chloroacetate: (CH₃)₂C(C₆H₄ONa)₂ + 2 ClCH₂COONa → (CH₃)₂C(C₆H₄OCH₂COONa)₂ + 2 NaCl

Step 3: Acidification: (CH₃)₂C(C₆H₄OCH₂COONa)₂ + 2 HCl → (CH₃)₂C(C₆H₄OCH₂COOH)₂ + 2 NaCl

The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

Direct Carboxylation and Ester Hydrolysis Pathways for Acetic Acid Moieties

Direct carboxylation involves the introduction of a carboxylic acid group onto a molecule. While methods for the direct carboxylation of some aromatic compounds exist, this approach is not commonly documented for the direct synthesis of 4,4'-Isopropylidenediphenoxyacetic acid from Bisphenol A.

A more prevalent strategy involves the hydrolysis of a corresponding ester precursor. This pathway is typically the final step in a multi-step synthesis where the di-ester of 4,4'-Isopropylidenediphenoxyacetic acid is first synthesized. The hydrolysis can be carried out under either acidic or basic conditions. miracosta.edujuniperpublishers.comutahtech.edu

Acid-catalyzed hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. miracosta.eduutahtech.edu This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid. utahtech.edu

Base-catalyzed hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible and typically goes to completion. miracosta.edu The ester is heated with an aqueous solution of a strong base, like sodium hydroxide. juniperpublishers.com This initially produces the sodium salt of the carboxylic acid and the corresponding alcohol. Subsequent acidification of the reaction mixture with a strong mineral acid liberates the free 4,4'-Isopropylidenediphenoxyacetic acid, which can then be isolated. juniperpublishers.com

Multi-Step Conversions from Commercially Available Building Blocks

The synthesis of 4,4'-Isopropylidenediphenoxyacetic acid is most practically achieved through a multi-step process starting from readily available commercial chemicals. The most common building blocks are Bisphenol A and an ethyl or methyl ester of chloroacetic acid. gordon.edumiracosta.edu

A typical multi-step synthesis involves:

Etherification: Reaction of Bisphenol A with ethyl chloroacetate or methyl chloroacetate in the presence of a base to form the corresponding diethyl or dimethyl ester of 4,4'-Isopropylidenediphenoxyacetic acid. This is a variation of the Williamson ether synthesis.

Hydrolysis: The resulting diester is then hydrolyzed, as described in the previous section, to yield the final dicarboxylic acid product.

This two-step approach allows for easier purification of the intermediate ester, which can lead to a higher purity of the final product.

Catalytic Methodologies for Enhanced Synthesis of 4,4'-Isopropylidenediphenoxyacetic Acid

Phase Transfer Catalysis in Ether Bond Formation Reactions

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase. utahtech.edu In the context of synthesizing 4,4'-Isopropylidenediphenoxyacetic acid, PTC is particularly useful for the Williamson ether synthesis step.

The reaction involves the diphenoxide of Bisphenol A in an aqueous phase and the alkylating agent (e.g., chloroacetic acid or its ester) in an organic solvent. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride) or a phosphonium (B103445) salt, is added to the reaction mixture. utahtech.eduorganic-chemistry.org The catalyst cation forms an ion pair with the phenoxide anion, transporting it from the aqueous phase to the organic phase where it can react with the alkylating agent. utahtech.edu This process significantly accelerates the reaction rate and can lead to higher yields under milder conditions compared to the classical method.

| Reactants | Catalyst | Solvent System | Product |

| Bisphenol A, Sodium Hydroxide, Chloroacetic Acid | Tetrabutylammonium Bromide | Water/Organic Solvent | 4,4'-Isopropylidenediphenoxyacetic Acid |

This methodology avoids the need for anhydrous conditions and can be more cost-effective and environmentally friendly.

Metal-Catalyzed Coupling Reactions for Precursor Functionalization

While the Williamson ether synthesis is the most common method for forming the ether linkages in 4,4'-Isopropylidenediphenoxyacetic acid, metal-catalyzed cross-coupling reactions represent an alternative strategy for the synthesis of the diaryl ether core structure from functionalized precursors.

Transition metal catalysis, particularly with palladium or copper, is widely used for the formation of C-O bonds in diaryl ethers. For instance, a halophenol could be coupled with a phenol (B47542) in the presence of a suitable metal catalyst and a base. While not the standard route for this specific molecule, these methods offer potential for the synthesis of derivatives or for instances where the Williamson synthesis may be less effective. The functionalization of the phenol precursors prior to the coupling reaction would be a key step in such a synthetic design.

Enzymatic or Biocatalytic Approaches to Specific Bond Formations

While the direct enzymatic synthesis of 4,4'-Isopropylidenediphenoxyacetic acid is not extensively documented in scientific literature, the potential for such approaches can be inferred from biocatalytic methods applied to its precursors and related phenolic compounds. The key bond formations in the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid are the ether linkages between the bisphenol A core and the acetic acid moieties.

Enzymatic esterification of phenolic compounds is a well-established green alternative to chemical methods, often employing lipases under milder reaction conditions, which minimizes by-product formation. nih.govnih.gov For instance, lipase (B570770) B from Candida antarctica (CALB) has been successfully used to catalyze the esterification of various phenolic compounds. nih.gov This suggests a potential pathway where bisphenol A could be enzymatically esterified with a suitable acetic acid derivative. Research has shown that enzymatic esterification is selective for primary aliphatic hydroxyl groups in the presence of phenolic hydroxyls, which could be a relevant consideration in designing a biocatalytic route. mdpi.com

Furthermore, enzymes like laccases, which are multi-copper oxidases, are known to catalyze the oxidation of phenolic compounds, leading to the formation of new C-C or diaryl-ether bonds. nih.govresearchgate.net While this is more relevant to the formation of the bisphenol A backbone from simpler phenols, it highlights the capability of enzymes to mediate complex bond formations in aromatic compounds. Laccase-mediator systems are being explored for the degradation of lignin (B12514952), a complex polymer of phenolic units, which could potentially be adapted for the synthesis of specific phenolic structures. nih.govacs.org The development of biocatalytic routes for producing bisphenol A alternatives from renewable resources like lignin further underscores the potential for enzymatic processes in this area. rsc.orgresearchgate.netrsc.org

Green Chemistry Principles in the Synthesis of 4,4-Isopropylidenediphenoxyaceticacid

The application of green chemistry principles to the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid would primarily focus on the synthesis of its key precursor, bisphenol A (BPA), and the subsequent etherification step. The traditional synthesis of BPA involves the condensation of phenol and acetone (B3395972) using strong acid catalysts, which can generate significant waste. rsc.org

Solvent-Free or Low-Environmental-Impact Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of BPA and its derivatives has explored solvent-free conditions. For example, a method for producing adipic acid, another dicarboxylic acid, from cyclohexanone (B45756) using aqueous hydrogen peroxide without an organic solvent has been reported, showcasing the feasibility of solvent-free oxidation processes. mdpi.com In the context of the Williamson ether synthesis, which is a common method for forming the ether linkages in 4,4'-Isopropylidenediphenoxyacetic acid, the use of phase transfer catalysis can enable the reaction to proceed in aqueous media, reducing the reliance on traditional organic solvents like DMF or DMSO. researchgate.netjk-sci.com The use of the parent alcohol of the alkoxide as a solvent is another common strategy in Williamson ether synthesis. masterorganicchemistry.com

Atom Economy and Waste Minimization Considerations in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The traditional Williamson ether synthesis, a likely route to 4,4'-Isopropylidenediphenoxyacetic acid from bisphenol A and a haloacetic acid, typically has a lower atom economy due to the formation of a salt by-product. byjus.com

For instance, in the reaction of an alkoxide with an alkyl halide, the halide is eliminated as a salt, which constitutes waste. The ideal atom economy of 100% is achieved in addition reactions where all reactant atoms are incorporated into the final product. While the Williamson ether synthesis is not perfectly atom-economical, strategies to improve its green profile can include the use of catalytic systems and the recycling of by-products where possible.

Utilization of Renewable Feedstocks and Sustainable Reagents

A significant advancement in the green synthesis of bisphenol A and its analogues, and by extension 4,4'-Isopropylidenediphenoxyacetic acid, is the use of renewable feedstocks. Lignin, a major component of biomass and a waste product of the paper industry, is a rich source of phenolic compounds. su.senih.gov Researchers have developed methods to depolymerize lignin to obtain platform chemicals like 4-n-propylguaiacol, which can then be used to synthesize bio-based bisphenols. rsc.orgresearchgate.netrsc.org Hydroxycinnamic acids, such as p-coumaric, ferulic, and sinapic acid, which can be isolated from lignin, are also valuable starting materials for producing sustainable bisphenols. rsc.org The use of such bio-based precursors would significantly improve the sustainability profile of 4,4'-Isopropylidenediphenoxyacetic acid.

Process Optimization and Scale-Up Considerations

The industrial production of 4,4'-Isopropylidenediphenoxyacetic acid would necessitate careful optimization of the reaction conditions to maximize yield and selectivity while ensuring economic viability and safety. These considerations would largely draw upon the extensive research into the synthesis of bisphenol A.

Reaction Kinetics and Thermodynamic Studies for Yield and Selectivity Optimization

The synthesis of bisphenol A from phenol and acetone is a well-studied reaction, with kinetic models developed to understand the reaction mechanism and optimize conditions. The reaction is typically first-order with respect to acetone, and the formation of the p,p'-isomer is favored over other isomers. researchgate.netsid.ir Studies have shown that the reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. chemicalbook.com Water, a by-product of the reaction, can inhibit the catalyst, which is a critical consideration for process design. researchgate.net

For the subsequent etherification step to form 4,4'-Isopropylidenediphenoxyacetic acid, likely via a Williamson ether synthesis, the reaction kinetics would follow an SN2 mechanism. byjus.comwikipedia.org The rate of this reaction is dependent on the concentration of both the alkoxide and the alkyl halide. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide often favoring the reaction. wikipedia.org Thermodynamic studies of the O-alkylation of phenols can provide valuable data on reaction equilibria, helping to determine the optimal conditions for maximizing product yield. mdpi.comresearchgate.netproquest.com For instance, thermodynamic analysis of the dissolution of bisphenol A in various solvents has been conducted to understand its solubility behavior, which is important for purification processes.

Interactive Data Tables

Table 1: Comparison of Catalysts for Bisphenol A Synthesis

Table 2: Solvents for Williamson Ether Synthesis

Reactor Design and Process Control Strategies for Efficient Production

The industrial production of 4,4'-Isopropylidenediphenoxyacetic acid is typically carried out in a series of reactors, each designed for a specific stage of the synthesis. The primary reaction for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of the sodium salt of Bisphenol A with a chloro- or bromoacetic acid derivative. uct.ac.zachemicalbook.com

Reactor Design:

For the Williamson ether synthesis stage, a Continuous Stirred-Tank Reactor (CSTR) is often favored in industrial settings. This type of reactor allows for consistent product quality and temperature control, which is crucial for minimizing side reactions. Key features of a suitable reactor would include:

Jacketed Vessel: To allow for precise temperature control through the circulation of a heating or cooling medium.

High-Torque Agitator: To ensure proper mixing of the multiphase reaction mixture, which may include solid reactants and a liquid solvent.

Inert Atmosphere Inlet: An inlet for nitrogen or another inert gas is essential to prevent oxidation of the phenoxide intermediates.

Condenser: A reflux condenser is necessary to prevent the loss of volatile solvents during the reaction.

For subsequent chlorination or other derivatization steps, a Packed Bed Reactor or a series of CSTRs might be employed to ensure controlled reaction times and temperatures.

Process Control Strategies:

Effective process control is paramount for maximizing yield and purity while ensuring operational safety. Key process parameters that are closely monitored and controlled include:

Temperature: The reaction temperature for the Williamson ether synthesis is a critical parameter. It needs to be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions such as the elimination of the alkyl halide.

Pressure: The reaction is typically carried out at atmospheric pressure.

pH: Maintaining the appropriate pH is crucial, especially during the formation of the phenoxide salt.

Reactant Feed Rate: The controlled addition of reactants ensures that the reaction proceeds smoothly and prevents localized high concentrations that could lead to side product formation.

Mixing Speed: The agitation rate must be sufficient to ensure good mass transfer between the different phases of the reaction mixture.

Advanced process control systems often utilize in-situ monitoring techniques , such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, to track the concentration of reactants and products in real-time, allowing for dynamic adjustments to the process parameters.

Table 1: Illustrative Process Parameters for the Synthesis of 4,4'-Isopropylidenediphenoxyacetic Acid

| Parameter | Value | Control Strategy |

| Reactor Type | Jacketed Glass-Lined CSTR | Selection based on reaction chemistry |

| Reaction Temperature | 80-110 °C | Automated temperature control system with feedback loop |

| Pressure | Atmospheric | Pressure relief valve for safety |

| pH | 9-11 | In-line pH probe with automated base/acid addition |

| Agitator Speed | 100-300 RPM | Variable frequency drive on agitator motor |

| Reactant Molar Ratio (Bisphenol A : Chloroacetic Acid) | 1 : 2.2 | Precision dosing pumps |

Purification and Isolation Techniques for High Purity 4,4'-Isopropylidenediphenoxyacetic Acid

Following the synthesis, the crude 4,4'-Isopropylidenediphenoxyacetic acid must be purified to remove unreacted starting materials, by-products, and residual solvents. The primary method for purification is crystallization .

Purification by Crystallization:

The choice of solvent is critical for effective purification by crystallization. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, while the impurities remain in solution. For phenoxyacetic acid derivatives, a mixed solvent system is often employed to achieve the desired solubility profile.

The general steps for purification by crystallization are:

Dissolution: The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature.

Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

Cooling and Crystallization: The filtrate is slowly cooled to induce crystallization of the pure product. Seeding with a small crystal of the pure compound can be used to initiate crystallization.

Isolation: The crystals are separated from the mother liquor by filtration, typically using a Buchner funnel or a centrifuge in an industrial setting.

Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Isolation Techniques:

The final, high-purity 4,4'-Isopropylidenediphenoxyacetic acid is typically isolated as a white to off-white crystalline solid. The physical properties of the isolated compound, such as its melting point, are key indicators of its purity. The reported melting point for 4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline, a related compound, is in the range of 127-130°C, suggesting that the target diacetic acid would also have a distinct melting point that can be used for quality control.

Table 2: Illustrative Purification Parameters for 4,4'-Isopropylidenediphenoxyacetic Acid

| Parameter | Value | Rationale |

| Purification Method | Recrystallization | Effective for removing soluble impurities |

| Solvent System | Ethanol (B145695)/Water or Toluene (B28343)/Heptane | Provides good solubility differential with temperature |

| Dissolution Temperature | 70-80 °C | Ensures complete dissolution of the crude product |

| Crystallization Temperature | 0-5 °C | Maximizes the yield of the crystallized product |

| Final Purity (by HPLC) | >98% | Meets typical industrial specifications |

| Yield | 85-95% | High recovery of the desired product |

Chemical Reactivity and Derivatization of 4,4 Isopropylidenediphenoxyaceticacid

Reactions Involving the Carboxylic Acid Functionalities

The twin carboxylic acid groups are the most reactive sites on the molecule, readily participating in reactions typical of carboxylic acids. These transformations are fundamental to the synthesis of various polymers and small molecule derivatives.

4,4'-Isopropylidenediphenoxyacetic acid can undergo esterification with a wide range of alcohols and phenols to produce the corresponding diesters. The most common method is the Fischer esterification, which involves heating the dicarboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). nih.govresearchgate.netkhanacademy.orgnih.gov This is an equilibrium reaction, and the use of excess alcohol helps to drive the reaction toward the ester product. nih.gov

Furthermore, this dicarboxylic acid is a valuable monomer for the synthesis of polyesters through polycondensation reactions with various diols. ulisboa.ptcore.ac.ukjku.at This process involves heating the monomers, often under vacuum and with a catalyst, to facilitate the removal of water and drive the formation of high molecular weight polymers. rsc.orgmasterorganicchemistry.com The properties of the resulting polyesters, such as their thermal stability and mechanical strength, can be tailored by the choice of the diol comonomer. ulisboa.ptcore.ac.uk

Table 1: Representative Esterification Reactions

| Reactant (Alcohol/Diol) | Catalyst | Reaction Conditions | Product |

| Methanol (B129727) | H₂SO₄ | Reflux | Dimethyl 4,4'-isopropylidenediphenoxyacetate |

| Ethanol (B145695) | p-TSA | Reflux | Diethyl 4,4'-isopropylidenediphenoxyacetate |

| 1,4-Butanediol (B3395766) | Ti(OBu)₄ | 180-220°C, Vacuum | Poly(butylene 4,4'-isopropylidenediphenoxyacetate) |

| Ethylene (B1197577) Glycol | H₃PO₄/H₂SO₄ | 190°C, Low Vacuum | Poly(ethylene 4,4'-isopropylidenediphenoxyacetate) rsc.org |

| 1,6-Hexanediol | Scandium Triflate | Mild Temperatures | Poly(hexamethylene 4,4'-isopropylidenediphenoxyacetate) masterorganicchemistry.com |

The carboxylic acid groups of 4,4'-Isopropylidenediphenoxyacetic acid can be converted to amide linkages by reaction with primary or secondary amines. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. fiveable.me More commonly, the synthesis is performed using "coupling reagents" or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. fiveable.meyonsei.ac.kr

This dicarboxylic acid can serve as a monomer in the synthesis of polyamides through polycondensation with various diamines. nih.govyonsei.ac.krresearchgate.net Direct polycondensation methods, such as the Yamazaki phosphorylation reaction using triphenyl phosphite (B83602) and pyridine, can be employed to produce high molecular weight polyamides under milder conditions. nih.govyonsei.ac.kr The properties of these polyamides are influenced by the structure of the diamine used.

Table 2: Representative Amidation Reactions

| Reactant (Amine/Diamine) | Coupling Method/Reagent | Reaction Conditions | Product |

| Aniline | High Temperature | Heat, remove H₂O | N,N'-Diphenyl-4,4'-isopropylidenediphenoxyacetamide |

| Hexamethylenediamine | Direct Polycondensation | 110°C, NMP, TPP, Pyridine nih.gov | Poly(hexamethylene 4,4'-isopropylidenediphenoxyacetamide) |

| 4,4'-Oxydianiline | Direct Polycondensation | 110°C, NMP, TPP, Pyridine nih.gov | Poly(4,4'-oxydianiline 4,4'-isopropylidenediphenoxyacetamide) |

| Benzylamine | B(OCH₂CF₃)₃ | 80°C, MeCN frontiersin.org | N,N'-Dibenzyl-4,4'-isopropylidenediphenoxyacetamide |

As a dicarboxylic acid, 4,4'-Isopropylidenediphenoxyacetic acid readily reacts with inorganic bases like sodium hydroxide (B78521) or potassium carbonate to form the corresponding carboxylate salts. These salts often exhibit higher water solubility than the parent acid.

Of greater interest in materials science is the use of this molecule as an organic linker in the formation of coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgnih.govresearchgate.netnih.govrsc.org The carboxylate groups can coordinate to metal ions in various ways (monodentate, bidentate chelating, bidentate bridging), leading to the self-assembly of one-, two-, or three-dimensional networks. nih.gov The geometry of the linker, with its angled disposition of the two carboxylate groups, can direct the formation of specific network topologies. The choice of metal ion and reaction conditions (e.g., solvent, temperature) dictates the final structure and properties of the resulting MOF. frontiersin.org

Table 3: Potential Metal Ions for Salt and Coordination Polymer Formation

| Metal Ion | Typical Coordination Geometry | Potential Product Structure |

| Zn(II) | Tetrahedral, Octahedral | 3D Framework (e.g., MOF-5 type) nih.gov |

| Cu(II) | Square Planar, Octahedral | 2D Layered or 3D Framework |

| Na(I), K(I) | Various (High coord. numbers) | Ionic layered structures nih.gov |

| Zr(IV) | Octahedral, Capped Trigonal Prismatic | 3D Framework (e.g., UiO-66 type) |

| Nd(III) | Various (High coord. numbers) | 2D or 3D Coordination Polymer nih.gov |

The carboxylic acid functional groups can be reduced to primary alcohols, yielding 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. rsc.org The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). jku.atnih.govrsc.orggoogle.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the diol. google.com While the direct reduction of 4,4'-Isopropylidenediphenoxyacetic acid is a standard textbook transformation, an alternative synthesis route for the target diol involves the reaction of bisphenol A with ethylene oxide. researchgate.net

Table 4: Reagents for Reduction of Carboxylic Acids

| Reducing Agent | Solvent | Workup | Reactivity |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | Acidic (e.g., dilute H₂SO₄) | Strong, reduces acids and esters to alcohols jku.atnih.govgoogle.com |

| Borane (BH₃·THF) | THF | - | Strong, reduces acids to alcohols |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | - | Weak, does not reduce carboxylic acids rsc.org |

To facilitate reactions such as esterification and amidation under milder conditions, 4,4'-Isopropylidenediphenoxyacetic acid can be converted into more reactive derivatives. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride results in the formation of the corresponding diacid chloride, 4,4'-Isopropylidenediphenoxyacetyl dichloride. These acid chlorides are highly reactive acylating agents.

The formation of an anhydride (B1165640) can occur in two ways. Intramolecularly, it is not feasible due to the large distance between the two carboxylic acid groups. However, intermolecular dehydration, either thermally or with a chemical dehydrating agent, can lead to the formation of linear polyanhydrides. These are a class of biodegradable polymers with applications in drug delivery. Alternatively, reaction of the diacid with a monofunctional acid chloride could yield a mixed anhydride.

Transformations at the Phenoxy Ether Linkages

The ether linkages in 4,4'-Isopropylidenediphenoxyacetic acid, specifically the aryl alkyl ether bonds, are generally stable to many chemical conditions. However, they can be cleaved under harsh acidic conditions. masterorganicchemistry.comfiveable.mepressbooks.publibretexts.org The reaction with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures results in the cleavage of the C-O bond. khanacademy.orgmasterorganicchemistry.com For aryl alkyl ethers, the cleavage occurs at the alkyl-oxygen bond via an Sₙ2 mechanism, because the bond between the sp²-hybridized aromatic carbon and oxygen is significantly stronger and resistant to nucleophilic attack. masterorganicchemistry.comlibretexts.org Therefore, treatment of 4,4'-Isopropylidenediphenoxyacetic acid with excess HBr or HI would be expected to cleave the bond between the phenoxy oxygen and the acetyl group's methylene (B1212753) carbon. This would result in the formation of 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A) and two molecules of a haloacetic acid derivative. Diaryl ethers are generally not cleaved by acids. libretexts.org

Cleavage Reactions of Aromatic Ethers under Various Conditions

The diaryl ether linkages in 4,4'-Isopropylidenediphenoxyacetic acid are generally stable due to the strength of the C(sp²)–O bond. However, they can be cleaved under specific and often harsh reaction conditions. wikipedia.orglibretexts.org

Acid-Catalyzed Cleavage: Strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are typically used for ether cleavage. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction initiates with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, such as the iodide or bromide ion, attacks one of the adjacent carbon atoms. wikipedia.org For aryl alkyl ethers, the cleavage consistently yields a phenol (B47542) and an alkyl halide because nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.orgmasterorganicchemistry.com While this applies to aryl alkyl ethers, diaryl ethers like those in the subject compound are significantly more resistant to acid cleavage. libretexts.org

Reductive Cleavage: Transition-metal-free methods have been developed for the reductive cleavage of diaryl ethers. One such method involves the use of triethylsilane in combination with a base like potassium tert-butoxide, which can rupture the C–O bond to yield the corresponding arene and phenol. researchgate.net

Oxidative Cleavage: Oxidative degradation pathways, such as those involving Fenton-type reactions, can lead to the cleavage of the ether structure. These reactions proceed via the formation of radical intermediates. nih.gov Electrochemical methods have also been reported for the cleavage of diaryl ether C–O bonds under mild conditions. rsc.org

Table 1: Conditions for Diaryl Ether Cleavage

| Method | Reagents | Products | Reference |

|---|---|---|---|

| Reductive Cleavage | Triethylsilane, Potassium tert-butoxide | Arene, Phenol | researchgate.net |

| Electrochemical Cleavage | Electrochemical SNAr with N- or O-nucleophiles | Functionalized arenes | rsc.org |

Stability and Reactivity under Acidic and Basic Hydrolytic Environments

The stability of 4,4'-Isopropylidenediphenoxyacetic acid in hydrolytic environments is crucial for its application and persistence.

Acidic Conditions: In acidic environments, the primary reaction involves the carboxylic acid groups, which remain protonated. The ether linkages are generally stable and resistant to hydrolysis under mild acidic conditions. capes.gov.brnih.gov However, studies on related bisphenol A derivatives, such as bisphenol A dimethacrylate (Bis-DMA), show that under certain acidic conditions (e.g., phosphoric acid, hydrochloric acid), hydrolysis can occur, leading to the cleavage of ester bonds and the potential formation of bisphenol A (BPA). capes.gov.brnih.gov While 4,4'-Isopropylidenediphenoxyacetic acid does not have ester linkages, the stability of the core bisphenol A structure is relevant. The isopropylidene bridge itself can be susceptible to cleavage under very strong acidic conditions, which would lead to the degradation of the entire molecule.

Basic Conditions: Under basic conditions, the carboxylic acid groups are deprotonated to form carboxylate salts, increasing the molecule's solubility in aqueous media. The ether linkages are highly resistant to basic hydrolysis. Studies on similar compounds like bisphenol A diglycidyl ether (BADGE) and its derivatives show that while the epoxide rings are reactive, the core ether structure remains stable under basic conditions. nih.gov Research on the hydrolysis of Bis-DMA with sodium hydroxide indicates rapid completion of the reaction, resulting in the formation of BPA, again highlighting the reactivity of ester groups compared to the stable ether backbone. capes.gov.brnih.gov

Reactivity of the Aromatic Rings

The two phenyl rings in 4,4'-Isopropylidenediphenoxyacetic acid are susceptible to electrophilic aromatic substitution, with the positions of substitution being influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)

The ether groups (-O-CH₂COOH) are activating and ortho-, para-directing, while the isopropylidene group is also weakly activating and ortho-, para-directing. masterorganicchemistry.comorganicchemistrytutor.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

Nitration: The reaction with a mixture of nitric acid and sulfuric acid introduces nitro (-NO₂) groups onto the aromatic rings. youtube.commasterorganicchemistry.comnih.gov Given the directing effects of the substituents, nitration is expected to occur at the positions ortho to the ether linkages.

Halogenation: Halogens like bromine (Br₂) and chlorine (Cl₂) can be introduced onto the aromatic rings, typically in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. youtube.commasterorganicchemistry.com Halogenated derivatives of bisphenol A, such as tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), are widely used as flame retardants, indicating the feasibility of extensive halogenation on the bisphenol A scaffold. nih.govnih.gov

Sulfonation: Sulfonation involves the introduction of sulfonic acid (-SO₃H) groups using reagents like fuming sulfuric acid or sulfur trioxide. wikipedia.org Sulfonation of bisphenol-A-based polysulfones is a known process to create materials with high proton conductivity. sigmaaldrich.com Studies on BPA metabolism have shown that sulfonation is a key reaction, catalyzed by sulfotransferase enzymes, to form sulfonated BPA derivatives. nih.govsigmaaldrich.comnih.gov This biological reaction underscores the susceptibility of the BPA structure to sulfonation.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | youtube.commasterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative | youtube.comnih.gov |

| Sulfonation | SO₃, H₂SO₄ | Sulfo-substituted derivative | wikipedia.orgsigmaaldrich.com |

Functionalization at Peripheral Positions Through Directed Aromatic Substitutions

Achieving regioselective functionalization at specific positions on the aromatic rings can be accomplished through directed substitution methods. While specific studies on 4,4'-Isopropylidenediphenoxyacetic acid are limited, principles from related chemistries can be applied. Ortho-directing groups can be used to control the position of incoming electrophiles. For instance, the carboxylic acid groups, or derivatives thereof, could potentially be used to direct substitution to specific ortho positions under certain conditions, although they are generally deactivating. More advanced techniques, such as directed ortho-metalation, could provide precise control over functionalization, though this is not commonly reported for this specific molecule. Research into directed nucleophilic aromatic substitution (dSNAr) has shown that ortho-iodobenzamides can react with high ortho-selectivity, suggesting that strategic placement of directing groups can control substitution patterns. rsc.org

Polymerization and Crosslinking Reactions Utilizing 4,4'-Isopropylidenediphenoxyacetic acid

The presence of two carboxylic acid groups makes 4,4'-Isopropylidenediphenoxyacetic acid a valuable difunctional monomer (an AA-type monomer) for step-growth polymerization.

Polycondensation Reactions (e.g., Polyester (B1180765), Polyamide, Polyurethane Synthesis)

Polyester Synthesis: 4,4'-Isopropylidenediphenoxyacetic acid can undergo polycondensation with diols to form polyesters. jku.atnih.govyoutube.com The reaction involves the esterification between the carboxylic acid groups of the diacid and the hydroxyl groups of a diol, with the elimination of water. youtube.com This can be carried out via melt polycondensation at high temperatures, often with a catalyst. jku.atnih.govibm.com The properties of the resulting polyester can be tuned by the choice of the diol. For example, using a rigid diol would lead to a polyester with a high glass transition temperature, while a flexible, long-chain diol would result in a more flexible material.

Polyamide Synthesis: This diacid can be reacted with diamines to produce polyamides. yonsei.ac.krrasayanjournal.co.innih.govresearchgate.net A common method for this synthesis is the Yamazaki-Higashi reaction, which uses a phosphite-based condensing agent in a solvent like N-Methyl-2-pyrrolidone (NMP) with pyridine. yonsei.ac.krnih.gov This method allows for direct polycondensation under relatively mild conditions. The resulting polyamides often exhibit good thermal stability and solubility in aprotic solvents, depending on the structure of the diamine used. yonsei.ac.krnih.gov

Polyurethane Synthesis: While direct reaction with isocyanates is not possible, 4,4'-Isopropylidenediphenoxyacetic acid can be used as a precursor for polyurethane synthesis. It would first need to be converted into a diol, for example, through reduction of the carboxylic acid groups. This resulting diol, which retains the bisphenol A backbone, could then be reacted with diisocyanates to form polyurethanes.

Table 3: Polycondensation Reactions with 4,4'-Isopropylidenediphenoxyacetic acid

| Polymer Type | Co-monomer | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Polyester | Diols | Esterification (Polycondensation) | Forms ester linkages, water is a byproduct. | jku.atibm.com |

| Polyamide | Diamines | Amidation (Polycondensation) | Forms amide linkages, often via Yamazaki method. | yonsei.ac.krnih.gov |

Insufficient Information Found to Fulfill Request

Following a comprehensive search of available scientific literature and data, it has been determined that there is insufficient specific information to generate a detailed and scientifically accurate article on the chemical compound “4,4'-Isopropylidenediphenoxyacetic acid” within the strict confines of the provided outline.

The investigation sought to detail the chemical reactivity and derivatization of 4,4'-Isopropylidenediphenoxyacetic acid, with a specific focus on its role as a chain extender or polymerization initiator, and as a crosslinking agent in network polymer formulations.

While general information regarding the synthesis of polymers such as polyesters and polyamides using various dicarboxylic acids was readily available, specific research findings, data tables, and detailed discussions concerning the explicit functions of 4,4'-Isopropylidenediphenoxyacetic acid in these roles could not be located. The available information primarily identifies the compound, also known as Bisphenol A O,O-diacetic acid, as a monomer that can be used in polycondensation reactions. However, detailed studies outlining its specific application and efficacy as a chain extender, a polymerization initiator, or a crosslinking agent in network polymer formulations are not present in the search results.

Therefore, to adhere to the principles of scientific accuracy and avoid speculation based on the behavior of analogous compounds, the requested article cannot be produced. The core requirements of the prompt, which demand thorough and scientifically accurate content for each specified subsection, cannot be met with the currently available information.

Applications of 4,4 Isopropylidenediphenoxyaceticacid in Advanced Materials Science and Industrial Processes

Monomer for Specialty Polymer Synthesis

The primary application of 4,4'-Isopropylidenediphenoxyaceticacid is as a monomer for the synthesis of specialty polymers. The presence of two carboxylic acid groups allows it to undergo polycondensation reactions with co-monomers such as diols or diisocyanates to form polyesters, polyurethanes, and other polymeric materials.

High-Performance Polyesters and Copolyesters with Tailored Properties

4,4'-Isopropylidenediphenoxyaceticacid is utilized in the synthesis of aromatic polyesters. These polymers are known for their high thermal stability and mechanical strength, properties imparted by the rigid aromatic backbone of the monomer. The synthesis is typically achieved through melt polycondensation, reacting the diacid with various aliphatic or aromatic diols. jku.atuobaghdad.edu.iq

The properties of the resulting polyesters can be tailored by carefully selecting the diol co-monomer. For instance, using longer-chain aliphatic diols can increase the flexibility and toughness of the polymer, while incorporating cyclic diols can enhance rigidity and thermal stability. bohrium.comresearchgate.net Research on analogous polyester (B1180765) systems demonstrates that these materials can serve as potential alternatives to petroleum-based polymers. bohrium.comresearchgate.net For example, copolyesters synthesized from a similar diphenyl-based monomer and various diols have shown a desirable combination of high glass transition temperatures (Tg), good thermal decomposition temperatures (Td), and robust mechanical properties. bohrium.comresearchgate.net

Table 1: Representative Thermal and Mechanical Properties of Polyesters Derived from Aromatic Diacid Monomers

| Property | Value Range |

| Weight-Average Molecular Weight (Mw) | 37,500 - 46,200 g/mol |

| Glass Transition Temperature (Tg) | 51 - 120 °C |

| 5% Thermal Decomposition Temp (Td,5%) | 324 - 389 °C |

| Tensile Strength (at yield) | 45 - 87 MPa |

| Elongation at Break | 210 - 343% |

This table presents a range of properties observed in high-performance polyesters synthesized from aromatic monomers analogous to 4,4'-Isopropylidenediphenoxyaceticacid, demonstrating the performance characteristics achievable with this class of materials. bohrium.comresearchgate.net

Advanced Polycarbonates and Polyurethanes for Engineering Applications

In the synthesis of polyurethanes, dicarboxylic acids like 4,4'-Isopropylidenediphenoxyaceticacid are typically first converted into polyester diols. These diols are then reacted with diisocyanates, such as 4,4′-diphenylmethane diisocyanate (MDI) or isophorone (B1672270) diisocyanate (IPDI), to form the polyurethane chains. researchgate.netresearchgate.net The incorporation of the rigid, aromatic structure of 4,4'-Isopropylidenediphenoxyaceticacid into the polymer backbone can significantly enhance the thermal and mechanical properties of the resulting polyurethane, making it suitable for engineering applications that demand high performance. The synthesis allows for the creation of polyurethanes with tailored properties, including semi-crystalline structures and solubility in polar aprotic solvents. researchgate.net The use of acid catalysts can facilitate the urethane (B1682113) formation reaction. nih.gov

Polyether-Based Materials and Thermosetting Resins

The structure of 4,4'-Isopropylidenediphenoxyaceticacid contains ether linkages, and its use as a monomer naturally leads to the formation of poly(ether ester) materials. These polymers combine the characteristics of both ethers and esters, potentially offering a unique balance of properties such as chemical resistance and flexibility. When copolymerized with multifunctional monomers, it can be used to create cross-linked thermosetting resins. These materials are known for their high thermal and chemical resistance once cured. Specialty acrylate (B77674) monomers with various chemical backbones, including aromatic rings and ether linkages, are widely used to create a versatile toolbox of materials for applications in coatings, adhesives, and composites. arkema.com

Functional Additive in Polymer Formulations and Composites

Beyond its role as a primary monomer, derivatives or oligomers of 4,4'-Isopropylidenediphenoxyaceticacid could theoretically be explored for use as functional additives that modify the properties and processability of polymer formulations.

Processing Aid and Melt Flow Modifier in Polymer Extrusion

Polymer processing aids (PPAs) are critical additives used in the polymer industry to improve the processability of polymers during extrusion. specialchem.com They function by migrating to the die wall, creating a layer that reduces friction and allows the polymer melt to slip, thereby eliminating melt fracture and reducing die buildup. ulisboa.ptgoogle.com This results in improved surface quality of the extruded product and allows for higher production rates. researchgate.net While the most common PPAs are based on fluoropolymers, other materials like thermoplastic elastomers have also been investigated. researchgate.net The use of 4,4'-Isopropylidenediphenoxyaceticacid itself as a PPA is not documented in the searched literature. Typically, PPAs are materials with low affinity for the bulk polymer, a characteristic not immediately apparent for this diacid. ulisboa.pt

Component in Polymer Blends and Compatibilizers

In polymer blends, where two or more polymers are mixed, compatibilizers are often necessary to create a stable and homogenous material, especially if the base polymers are immiscible. A compatibilizer typically has a chemical structure that can interact with both polymer phases, locating at the interface between them to improve adhesion and stabilize the morphology. Given its structure featuring both a non-polar bisphenol A center and polar carboxylic acid end groups, a molecule like 4,4'-Isopropylidenediphenoxyaceticacid could theoretically be modified to act as a compatibilizer. However, there is no specific information in the provided search results detailing its application for this purpose.

Precursor for Fine Chemical and Intermediate Synthesis

4,4'-Isopropylidenediphenoxyacetic acid, a dicarboxylic acid, serves as a versatile building block in the synthesis of various fine chemicals and intermediates. Its molecular structure, featuring two carboxylic acid groups and a bisphenol A core, allows for a range of chemical transformations, making it a valuable precursor in organic synthesis.

Synthesis of Dicarboxylic Acid Derivatives for Organic Synthesis

The dicarboxylic acid functionality of 4,4'-isopropylidenediphenoxyacetic acid allows it to be a key starting material for the synthesis of various derivatives, such as polyesters and polyamides. The synthesis of these polymers typically involves polycondensation reactions.

For instance, polyesters can be synthesized through the reaction of 4,4'-isopropylidenediphenoxyacetic acid with various diols. core.ac.ukulisboa.ptresearchgate.netjku.at The process generally involves a two-step polycondensation, often carried out in the bulk at elevated temperatures and under reduced pressure to facilitate the removal of the condensation byproduct, typically water. core.ac.ukulisboa.pt The choice of diol, such as 1,4-butanediol (B3395766) or 1,3-propanediol, can influence the properties of the resulting polyester, including its crystallinity, melting point, and mechanical characteristics. core.ac.uk The use of catalysts, such as inorganic acids like phosphoric acid or sulfuric acid, can be employed to facilitate the reaction under milder conditions. core.ac.uk

Similarly, 4,4'-isopropylidenediphenoxyacetic acid can be used to synthesize polyamides by reacting it with diamines. The resulting poly(ester amide)s can exhibit a range of properties depending on the specific diamine used. These materials are of interest for various applications due to their potential biodegradability and biocompatibility. core.ac.uk

The general synthesis strategies for dicarboxylic acid derivatives, such as conversion to acid halides or esters, can also be applied to 4,4'-isopropylidenediphenoxyacetic acid to facilitate its use in various organic syntheses.

Table 1: Examples of Dicarboxylic Acid Derivatives and their Synthesis Methods

| Derivative Class | General Synthesis Method | Potential Diol/Diamine Reactants | Key Reaction Conditions |

| Polyesters | Polycondensation | 1,4-butanediol, 1,6-hexanediol, 1,4-cyclohexanedimethanol | High temperature, reduced pressure, catalyst (e.g., inorganic acid) |

| Polyamides | Polycondensation | Aliphatic or aromatic diamines | High temperature, reduced pressure |

Building Block for Ligands in Coordination Chemistry and Catalysis

The carboxylate groups in 4,4'-isopropylidenediphenoxyacetic acid make it a suitable candidate for use as a ligand in coordination chemistry. Carboxylates are known to coordinate with metal ions in various modes, including monodentate, bidentate chelating, and bridging, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). americansealantsinc.com

The rigid bisphenol A core and the flexible ether linkages in 4,4'-isopropylidenediphenoxyacetic acid can impart unique structural properties to the resulting coordination compounds. The length and flexibility of the organic linker are crucial factors in controlling the dimensionality and topology of the resulting frameworks. rsc.orggoogle.com MOFs constructed from dicarboxylic acid linkers have shown potential in various applications, including gas storage, separation, and catalysis. rsc.orggoogle.comfrontierspecialtychemicals.comnih.gov

While specific examples of MOFs constructed from 4,4'-isopropylidenediphenoxyacetic acid are not extensively reported, the principles of reticular chemistry suggest its potential as a valuable organic linker. rsc.orgfrontierspecialtychemicals.com The synthesis of such MOFs would typically involve the solvothermal reaction of a metal salt with the dicarboxylic acid ligand. ugent.be

Furthermore, the resulting metal complexes could exhibit catalytic activity. The metal centers can act as active sites for various catalytic transformations, and the ligand can influence the selectivity and efficiency of the catalyst. jku.atmdpi.com The catalytic properties of such materials would depend on the choice of the metal ion and the specific coordination environment provided by the ligand.

Role in Surface Chemistry and Coating Technologies

The chemical structure of 4,4'-isopropylidenediphenoxyacetic acid suggests its potential for use in surface chemistry and coating technologies, particularly as an adhesion promoter and a component in specialty resins.

Adhesion Promoters and Surface Modifiers

Adhesion promoters are crucial for enhancing the bonding between a coating and a substrate, especially for challenging surfaces like polyolefins and metals. researchgate.netnih.govwacker.com The carboxylic acid groups of 4,4'-isopropylidenediphenoxyacetic acid can interact with substrate surfaces through hydrogen bonding or by forming chemical bonds, thereby improving adhesion. meridianadhesives.com

This compound could be used to functionalize nanoparticles, modifying their surface properties for improved dispersion and interaction with other materials. nih.govrsc.orgnih.govrsc.org The functionalization can be achieved through ligand exchange or direct reaction with the nanoparticle surface. nih.gov Such surface-modified nanoparticles have applications in various fields, including nanomedicine and composites. nih.govrsc.org In the context of dental adhesives, acidic monomers are used to etch and prime the tooth surface, promoting adhesion of restorative materials. nih.govnih.gov The dicarboxylic acid nature of this compound suggests it could play a similar role.

Components in Specialty Resins, Adhesives, and Sealants

4,4'-Isopropylidenediphenoxyacetic acid can be considered as a potential component in the formulation of specialty resins, adhesives, and sealants. Its di-functional nature allows it to act as a crosslinker or a chain extender in polymer systems.

In epoxy resin formulations, the related compound 4,4'-isopropylidenediphenol (bisphenol A) is a common building block. frontierspecialtychemicals.comnih.govtetrawill.comdaryatamin.commdpi.com While the direct use of the diacetic acid derivative as a curing agent is not widely documented, its carboxylic acid groups could potentially react with the epoxy groups, especially at elevated temperatures or in the presence of a catalyst. tetrawill.compcimag.com This could lead to the formation of a crosslinked network with modified properties.

The incorporation of 4,4'-isopropylidenediphenoxyacetic acid into adhesive and sealant formulations could enhance their adhesion to various substrates and improve their mechanical properties. americansealantsinc.comwacker.commeridianadhesives.comgreenbuildingsupply.com.augoogle.com High-performance sealants often rely on polymers that provide a combination of flexibility, durability, and strong adhesion. wacker.commeridianadhesives.comgreenbuildingsupply.com.au

Table 2: Potential Applications in Surface Chemistry and Coatings

| Application Area | Potential Role of 4,4'-Isopropylidenediphenoxyacetic acid | Key Functional Groups |

| Adhesion Promoter | Enhancing bond strength between coating and substrate | Carboxylic acid |

| Surface Modifier | Functionalizing nanoparticles for improved properties | Carboxylic acid |

| Specialty Resins | Curing agent or modifier for epoxy resins | Carboxylic acid |

| Adhesives & Sealants | Enhancing adhesion and mechanical properties | Carboxylic acid |

Integration into Emerging Functional Materials

The unique chemical structure of 4,4'-isopropylidenediphenoxyacetic acid makes it a candidate for integration into emerging functional materials with tailored properties.

The dicarboxylic acid functionality allows for its use as a monomer in the synthesis of photoresponsive polymers. For example, by incorporating photoswitchable units like azobenzene (B91143) into the polymer backbone, materials that change their properties in response to light can be created. rsc.orgmdpi.com Such materials have potential applications in areas like data storage, smart coatings, and drug delivery.

Furthermore, the potential for this compound to be derived from or used in the synthesis of biodegradable polymers is an area of interest. core.ac.ukmdpi.comnih.govpolysciences.commdpi.comresearchgate.net Polyesters derived from dicarboxylic acids and diols are a well-known class of biodegradable materials. core.ac.ukmdpi.com The specific structure of the diacid and diol influences the degradation rate and mechanical properties of the resulting polymer. mdpi.com The incorporation of the bisphenol A moiety from 4,4'-isopropylidenediphenoxyacetic acid could lead to biodegradable polymers with enhanced thermal and mechanical stability compared to purely aliphatic polyesters.

Design of Self-Healing Polymers and Smart Materials

There is no available research or data to suggest that 4,4'-Isopropylidenediphenoxyacetic acid is utilized as a monomer or precursor in the synthesis of self-healing polymers or smart materials. The scientific literature on self-healing materials focuses on other classes of compounds and polymerization mechanisms.

Fabrication of Bio-Derived or Sustainable Polymer Scaffolds

Similarly, no evidence could be found to support the use of 4,4'-Isopropylidenediphenoxyacetic acid in the creation of bio-derived or sustainable polymer scaffolds for tissue engineering or other biomedical applications. Research in this area is concentrated on a different set of biodegradable and biocompatible polymers.

Computational and Theoretical Investigations of 4,4 Isopropylidenediphenoxyaceticacid